2-Bromo-4-ethylphenyl 4-fluorobenzoate
Description
2-Bromo-4-ethylphenyl 4-fluorobenzoate is an aromatic ester composed of a 4-fluorobenzoate moiety linked to a 2-bromo-4-ethylphenol group. These compounds are typically synthesized via nucleophilic substitution or esterification reactions involving fluorinated electrophiles, as seen in the preparation of related pyrimidine derivatives and coumarin esters .
Properties
Molecular Formula |
C15H12BrFO2 |
|---|---|
Molecular Weight |
323.16 g/mol |
IUPAC Name |
(2-bromo-4-ethylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C15H12BrFO2/c1-2-10-3-8-14(13(16)9-10)19-15(18)11-4-6-12(17)7-5-11/h3-9H,2H2,1H3 |
InChI Key |
UIMFPVXNBGEPEA-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)Br |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
The bromine atom in 2-bromo-4-ethylphenyl 4-fluorobenzoate increases molecular weight and polarizability compared to non-halogenated analogs. For example, methyl 2-(bromomethyl)-4-fluorobenzoate (C₁₀H₈BrFO₂) has a molecular weight of 263.08 g/mol , while 4-cyanophenyl 4-fluorobenzoate (C₁₄H₈FNO₂) weighs 241.22 g/mol .
Crystallographic studies of related compounds, such as N-(4-fluorophenyl)piperazine salts, reveal that substituent positioning (e.g., bromo vs. chloro) affects packing motifs and hydrogen-bonding networks .
Environmental and Enzymatic Degradation
Table 2: Enzymatic Defluorination Mechanisms of Fluorinated Benzoates
The target compound’s 4-fluorobenzoate group is susceptible to enzymatic defluorination via 4-fluorobenzoate dehalogenase, which cleaves the C-F bond to yield 4-hydroxybenzoate and fluoride ions .
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